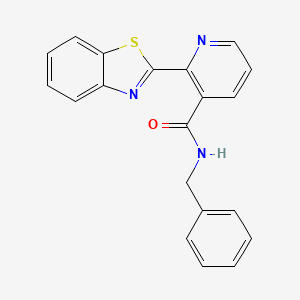

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole is a privileged scaffold in synthetic and medicinal chemistry due to its wide range of biological activities and structural diversity

作用机制

Target of Action

The primary target of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene transcription.

Mode of Action

This interaction could potentially alter the phosphorylation state of proteins, affecting various cellular processes .

Biochemical Pathways

Changes in these pathways can have downstream effects on numerous cellular processes, including signal transduction and gene expression .

Pharmacokinetics

It is known that these properties can significantly impact a drug’s bioavailability and efficacy .

Result of Action

This could potentially lead to changes in cell growth, division, and signal transduction .

生化分析

Biochemical Properties

Benzothiazoles are known to interact with various enzymes, proteins, and other biomolecules . They often exhibit excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics .

Cellular Effects

Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic effects .

Molecular Mechanism

Benzothiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives are known to be thermally stable .

Dosage Effects in Animal Models

Benzothiazole derivatives have been found to exhibit antitumor activity in human cell lines .

Metabolic Pathways

Benzothiazole derivatives are synthesized through various synthetic pathways .

Transport and Distribution

Benzothiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzothiazole derivatives are known to interact with various cellular compartments .

准备方法

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions . Industrial production methods often involve the use of efficient and economical protocols, such as base-promoted intramolecular C–S bond coupling cyclization in dioxane .

化学反应分析

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halides or amines.

Cyclization: The compound can form cyclic structures through intramolecular reactions under specific conditions.

科学研究应用

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

相似化合物的比较

2-(1,3-Benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.

2-Phenylbenzothiazole: Used in the development of fluorescent probes and imaging agents.

2-(Benzothiazol-2-yl)phenyl-β-D-galactopyranoside: Acts as a fluorescent pigment dyeing substrate.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various scientific fields.

生物活性

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The primary target of this compound is the Tyrosine-protein phosphatase non-receptor type 1 (PTPN1) . The interaction with PTPN1 is believed to alter the phosphorylation state of proteins, impacting various cellular processes such as signal transduction and gene expression. This modulation can lead to significant changes in cell growth and division, making it a candidate for further therapeutic exploration.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that compounds structurally similar to this compound activate procaspase-3 to caspase-3, leading to apoptosis in cancer cell lines such as U937 and MCF-7 .

- Antimicrobial Properties : Benzothiazole derivatives have been reported to possess antibacterial and antifungal activities. The structural features of these compounds contribute to their effectiveness against various pathogens .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of benzothiazole derivatives:

-

Caspase Activation : In one study, compounds similar to this compound were tested for their ability to activate caspase-3. Compounds 8j and 8k exhibited strong activation activity (99% and 114% respectively) compared to the positive control PAC-1 .

Compound Caspase-3 Activation (%) PAC-1 100 ± 4 8j 99 ± 10 8k 114 ± 10 DMSO 7 ± 1 - Anticancer Efficacy : Another study highlighted the anticancer potential of benzothiazole derivatives with IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells. The presence of specific functional groups was crucial for enhancing anticancer activity.

Pharmacokinetics

The pharmacokinetic properties of benzothiazole derivatives influence their bioavailability and therapeutic efficacy. Factors such as solubility, permeability, and metabolic stability are critical for optimizing these compounds for clinical use.

属性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N-benzylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3OS/c24-19(22-13-14-7-2-1-3-8-14)15-9-6-12-21-18(15)20-23-16-10-4-5-11-17(16)25-20/h1-12H,13H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGJNIBUNIGZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。